molecular formula C9H12INO3 B8016059 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide

2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide

Cat. No.: B8016059
M. Wt: 309.10 g/mol
InChI Key: VWXHPSJJLWMWLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is a chemical compound with a pyridinium core structure It is characterized by the presence of methoxy and methoxycarbonyl functional groups attached to the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide typically involves the reaction of 2-methoxy-4-(methoxycarbonyl)pyridine with methyl iodide. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then isolated by crystallization or other purification techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The methoxy and methoxycarbonyl groups play a crucial role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-(methoxycarbonyl)-1-methylpyridinium iodide is unique due to its pyridinium core and the presence of both methoxy and methoxycarbonyl groups.

Properties

IUPAC Name

methyl 2-methoxy-1-methylpyridin-1-ium-4-carboxylate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3.HI/c1-10-5-4-7(9(11)13-3)6-8(10)12-2;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXHPSJJLWMWLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=C(C=C1)C(=O)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.